molecular formula C24H24F2N6O2 B2900847 7-[(2-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1795479-54-7

7-[(2-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2900847
CAS No.: 1795479-54-7
M. Wt: 466.493
InChI Key: NGGVUGAJTMDQSQ-UHFFFAOYSA-N
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Description

7-[(2-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride, 4-(4-fluorophenyl)piperazine, and 3-methylxanthine.

    Formation of Intermediate Compounds: The initial step involves the reaction of 2-fluorobenzyl chloride with 3-methylxanthine under basic conditions to form an intermediate compound.

    Coupling Reaction: The intermediate compound is then reacted with 4-(4-fluorophenyl)piperazine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in larger quantities.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.

    Automation: Utilizing automated systems for reaction monitoring and control to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation may result in the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction may yield hydrogenated derivatives.

    Substitution: Substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential therapeutic properties.

Biology

In biological research, the compound is studied for its interactions with various biological targets, such as enzymes and receptors. It is used to investigate the mechanisms of action of related compounds and to identify potential drug candidates.

Medicine

In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. It may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or antitumor effects, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of 7-[(2-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-8-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione: This compound is similar in structure but contains a chlorophenyl group instead of a fluorophenyl group.

    7-[(2-Chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione: This compound has a chlorophenyl group in place of the fluorophenyl group at the 2-position.

    7-[(2-Fluorophenyl)methyl]-8-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione: This compound features a methylphenyl group instead of a fluorophenyl group at the 4-position.

Uniqueness

The uniqueness of 7-[(2-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of fluorophenyl and piperazine groups. This unique structure may confer distinct pharmacological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N6O2/c1-29-22-21(23(33)28-24(29)34)32(14-16-4-2-3-5-19(16)26)20(27-22)15-30-10-12-31(13-11-30)18-8-6-17(25)7-9-18/h2-9H,10-15H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGVUGAJTMDQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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